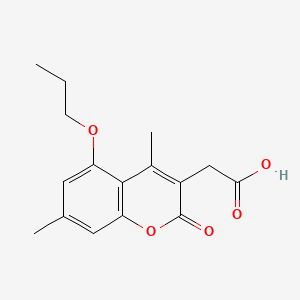

![molecular formula C18H22N2O5 B2740548 2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-95-7](/img/structure/B2740548.png)

2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .

Synthesis Analysis

The synthesis of such compounds often involves the use of Boc protection. The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . The reaction should be allowed to escape CO2 gas that forms during the reaction .Chemical Reactions Analysis

In terms of chemical reactions, the Boc group can be removed (deprotected) under certain conditions. For example, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .科学的研究の応用

Synthesis and Evaluation as Anticancer Agents

A series of functionalized amino acid derivatives, including the subject compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds have shown promising results in designing new anticancer agents, particularly against ovarian and oral cancers, highlighting their potential in oncological research (Kumar et al., 2009).

Role in Renin Inhibition

This compound has been utilized in the synthesis of angiotensinogen transition-state analogues, which are potent inhibitors of human plasma renin. The research underscores its potential in developing treatments for conditions related to renin activity, such as hypertension (Thaisrivongs et al., 1987).

Applications in Heterocyclic Chemistry

The compound has also found applications in the synthesis of heterocyclic compounds, such as 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, which are important in various chemical research fields (Lkizler et al., 1996).

Enantioselective Synthesis

Research has focused on the enantioselective synthesis of derivatives using this compound, highlighting its utility in preparing optically pure compounds for further application in medicinal chemistry and drug development (Magata et al., 2017).

Catalysis and Peptide Synthesis

It has been used as a catalyst in the N-tert-butoxycarbonylation of amines, showcasing its efficiency and environmental benignity in synthesizing N-Boc amino acids, which are crucial in peptide synthesis (Heydari et al., 2007).

作用機序

Target of Action

The primary target of this compound is the tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The compound interacts with its targets through a process known as Boc deprotection . This process involves the removal of the Boc group from the molecule, which can be achieved at high temperatures using a thermally stable ionic liquid . The ionic liquid demonstrates a beneficial effect, having low viscosity and high thermal stability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Boc deprotection pathway . This pathway involves the removal of the Boc group from the molecule, allowing for subsequent chemical reactions to occur . The downstream effects of this pathway include the extraction of water-soluble polar organic molecules using ionic liquids .

Pharmacokinetics

The boc deprotection process suggests that the compound may have uniqueADME (Absorption, Distribution, Metabolism, and Excretion) properties . The use of a thermally stable ionic liquid in the deprotection process could potentially impact the compound’s bioavailability .

Result of Action

The result of the compound’s action is the deprotection of the Boc group . This process allows for the extraction of water-soluble polar organic molecules using ionic liquids .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of an ionic liquid . High temperatures and the presence of a thermally stable ionic liquid are necessary for the Boc deprotection process . These factors can influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

5-methyl-2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-11-14(16(21)22)20-15(24-11)13(10-12-8-6-5-7-9-12)19-17(23)25-18(2,3)4/h5-9,13H,10H2,1-4H3,(H,19,23)(H,21,22)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJKXZBZQFDKFQ-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)[C@@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2740467.png)

![2,2,2-trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride](/img/structure/B2740468.png)

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2740473.png)

![N-[3-(thiophene-2-carbonylamino)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2740474.png)

![7-[2-(4,6-Dimethylpyrimidin-2-ylthio)ethyl]-8-[4-(2-hydroxyethyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2740475.png)

![4-(dimethylsulfamoyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2740477.png)

![sodium 2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2740478.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2740484.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2740487.png)